molecular formula C10H9N3O2 B2775820 1-benzyl-3-nitro-1H-pyrazole CAS No. 898053-27-5

1-benzyl-3-nitro-1H-pyrazole

Cat. No. B2775820
M. Wt: 203.201
InChI Key: UUQVFBBHWLZERQ-UHFFFAOYSA-N
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Description

“1-benzyl-3-nitro-1H-pyrazole” is a chemical compound with the molecular formula C10H9N3O2 . It is a derivative of pyrazole, a five-membered heterocycle containing two nitrogen atoms . The compound is part of a large library of heterocyclic compounds that have promising agro-chemical, fluorescent, and biological potencies .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-benzyl-3-nitro-1H-pyrazole”, has been a subject of extensive research . Various synthetic approaches have been developed, including the use of new or advanced catalysts and environmentally friendly procedures . These methods often involve the reaction of diarylhydrazones and vicinal diols .


Molecular Structure Analysis

The molecular structure of “1-benzyl-3-nitro-1H-pyrazole” is characterized by a pyrazole ring, which is a five-membered aromatic heterocyclic compound with two adjacent nitrogen atoms . The aromatic nature of pyrazole systems arises from the delocalization of pi electrons over the ring .


Chemical Reactions Analysis

Pyrazole derivatives, including “1-benzyl-3-nitro-1H-pyrazole”, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions with terminal alkynes to form pyrazoles . They can also undergo oxidation reactions to form a wide variety of pyrazoles .

Scientific Research Applications

Structural Analysis

  • The study of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole reveals interesting structural characteristics. The benzene ring in this derivative is twisted in relation to the pyrazole ring, and the nitro group is almost coplanar with the benzene ring. This suggests potential applications in material science and molecular engineering (Tiekink, Wardell, & Wardell, 2012).

Synthesis and Functionalization

  • A general approach for the synthesis of allylated and benzylated pyrazoles was described, highlighting the versatility of pyrazole compounds like 1-benzyl-3-nitro-1H-pyrazole in chemical synthesis. This method expands the scope of C-H functionalization of pyrazoles beyond arylation reactions (Bae, Jang, Jung, & Joo, 2015).

Crystallographic Studies

  • The crystallographic analysis of 4-bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile, a compound structurally similar to 1-benzyl-3-nitro-1H-pyrazole, shows the coplanarity of the pyrazole ring with the nitro-substituted benzene ring. This information is valuable for understanding the molecular geometry and potential applications in crystal engineering (Yang & Li, 2008).

Metal-Organic Frameworks

  • Pyrazolate-bridged metal–organic frameworks using pyrazole-based ligands demonstrate high thermal and chemical stability, suggesting the potential of 1-benzyl-3-nitro-1H-pyrazole in creating stable, high-surface-area materials (Colombo et al., 2011).

Safety And Hazards

The safety data sheet for a related compound, “3-Nitro-1H-pyrazole”, suggests that it is harmful if swallowed and causes serious eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling the compound .

Future Directions

Given the promising properties of pyrazole derivatives, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking potential applications of pyrazoles . Future research may focus on these areas to develop more promising pyrazoles.

properties

IUPAC Name

1-benzyl-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-13(15)10-6-7-12(11-10)8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQVFBBHWLZERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-nitro-1H-pyrazole

Synthesis routes and methods I

Procedure details

To a solution of 3-nitro-1H-pyrazole (prepared in example 3, 200 mg, 1.77 mmol) in anhydrous N,N-dimethylformamide (2 mL), a 60% dispersion of sodium hydride in mineral oil (92 mg, 2.30 mmol) was added while stirring under nitrogen. After the effervescence ceased and the mixture was stirred for additional 10 min, benzylbromide (273 μL, 2.33 mmol) was added. The mixture was continued to stir under nitrogen for an additional 2 h. The solvent was removed in vacuo and purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 40 g; 2% methanol/methylene chloride to 5% methanol/methylene chloride) afforded 1-benzyl-3-nitro-1H-pyrazole (303 mg, 84%) as a white solid: H1-NMR (400 MHz, CDCl3) δ: 5.33 (2H, s), 6.84 (1H, d, J=2.7 Hz), 7.26 (2H, m), 7.32 (3H, m), 7.40 (1H, d, J=1.5 Hz).
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92 mg
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2 mL
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273 μL
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Synthesis routes and methods II

Procedure details

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Citations

For This Compound
1
Citations
A Huang, K Wo, SYC Lee, N Kneitschel… - The Journal of …, 2017 - ACS Publications
A systematic study of the N-substitution reactions of 3-substituted pyrazoles under basic conditions has been undertaken. Regioselective N1-alkylation, -arylation, and -heteroarylation …
Number of citations: 43 pubs.acs.org

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